molecular formula C28H22F3N3O2S B2437713 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034316-09-9

3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2437713
CAS No.: 2034316-09-9
M. Wt: 521.56
InChI Key: KRKYYHLSKKYSNX-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which can confer specific biological activity and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N3O2S/c1-36-22-12-10-18(11-13-22)16-34-26(35)25-24(23(15-32-25)20-7-3-2-4-8-20)33-27(34)37-17-19-6-5-9-21(14-19)28(29,30)31/h2-15,32H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYYHLSKKYSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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